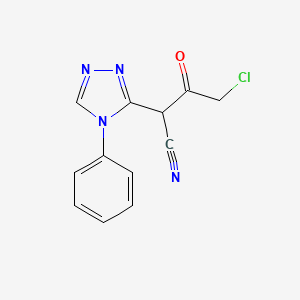
4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst such as aluminum chloride.
Formation of the Butanenitrile Backbone: The butanenitrile backbone can be constructed by the reaction of chloroacetyl chloride with a suitable nitrile in the presence of a base such as triethylamine.
Final Assembly: The final compound is obtained by coupling the triazole ring with the butanenitrile backbone under suitable reaction conditions, often involving a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the nitrile group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as ammonia, primary and secondary amines, thiols, and alkoxides can be used under basic or neutral conditions.
Condensation: Condensation reactions often require acidic or basic catalysts and may involve heating to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in a variety of substituted derivatives.
科学研究应用
4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors involving triazole moieties.
Agrochemicals: It can be used in the development of pesticides, herbicides, and fungicides due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Research: It can be used as a probe or ligand in biochemical assays to study enzyme activity, protein interactions, or cellular processes.
作用机制
The mechanism of action of 4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through binding interactions facilitated by the triazole ring and other functional groups. The molecular targets and pathways involved can vary widely but often include key proteins or enzymes involved in disease processes.
相似化合物的比较
Similar Compounds
4-Chloro-3-oxo-2-(4-methyl-1,2,4-triazol-3-yl)butanenitrile: Similar structure but with a methyl group instead of a phenyl group.
4-Chloro-3-oxo-2-(4-ethyl-1,2,4-triazol-3-yl)butanenitrile: Similar structure but with an ethyl group instead of a phenyl group.
4-Chloro-3-oxo-2-(4-isopropyl-1,2,4-triazol-3-yl)butanenitrile: Similar structure but with an isopropyl group instead of a phenyl group.
Uniqueness
The uniqueness of 4-Chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the phenyl group, in particular, can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
4-chloro-3-oxo-2-(4-phenyl-1,2,4-triazol-3-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c13-6-11(18)10(7-14)12-16-15-8-17(12)9-4-2-1-3-5-9/h1-5,8,10H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARWOJUTPIEODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2C(C#N)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
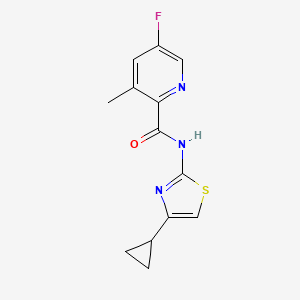
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2862705.png)
![8-(4-Fluorophenyl)-1,3-dimethyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2862707.png)

![N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2862711.png)
![3-benzyl-2-(ethylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2862718.png)
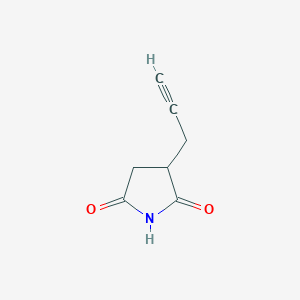
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2862721.png)

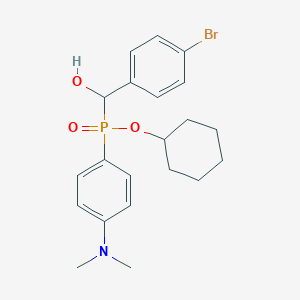
![2,3,4-trimethoxy-N-[2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2862724.png)
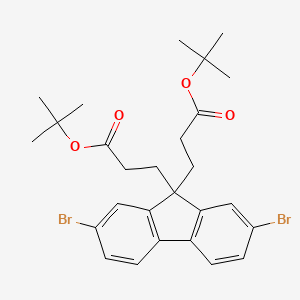

![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)
